7-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 860205-92-1), also recognized in its tautomeric form as 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a bifunctional heteroaromatic building block. In procurement and medicinal chemistry workflows, it serves as an advanced precursor for the synthesis of diverse biologically active carboxamides, including CB2 receptor ligands and anti-tubercular agents [1]. The molecule features a C3-carboxylic acid that allows for direct, high-yielding peptide coupling, while the C7-bromine provides an accessible handle for late-stage palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to rapidly expand structure-activity relationship (SAR) libraries.
Attempting to substitute this specific compound with closely related analogs introduces significant synthetic or functional bottlenecks. Procuring the ethyl ester precursor (ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate) necessitates a harsh alkaline hydrolysis step, which can reduce overall yields and complicate the isolation of the amphoteric free acid [1]. Substituting with the 7-chloro analog severely restricts late-stage functionalization, as the stronger C-Cl bond requires specialized, expensive palladium precatalysts and elevated temperatures to achieve cross-coupling[2]. Furthermore, using the 6-bromo isomer fundamentally alters the spatial trajectory of the functionalized group, which disrupts critical binding interactions in target active sites, such as the S4/S5 subsites in MmpL3 for anti-tubercular activity or the binding pockets of CB2 receptors [1].
For the synthesis of N-substituted 4-oxo-1,4-dihydroquinoline-3-carboxamides, using the free carboxylic acid allows for direct coupling with primary amines (e.g., 1-adamantylamine) using standard uronium-based coupling reagents like HBTU or HATU. This direct route typically achieves >75% yield in a single step [1]. In contrast, starting from the ethyl ester requires an initial saponification step (e.g., 10% NaOH in refluxing ethanol), which introduces an additional isolation step for the amphoteric intermediate and often reduces the overall two-step yield to 50-60% [1].
| Evidence Dimension | Overall yield to final carboxamide |
| Target Compound Data | >75% (1 step via HBTU/DIPEA) |
| Comparator Or Baseline | Ethyl ester precursor (~50-60% over 2 steps) |
| Quantified Difference | ~15-25% higher overall yield and elimination of one synthetic step |
| Conditions | Amide coupling with 1-adamantylamine using HBTU/DIPEA vs. alkaline hydrolysis followed by coupling |
Procuring the free acid streamlines the synthesis of large carboxamide libraries by eliminating a time-consuming and yield-reducing deprotection step.
The C7-bromine atom provides superior reactivity for palladium-catalyzed cross-coupling reactions compared to the 7-chloro counterpart. Under standard Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl2, K2CO3, 80-90 °C), the 7-bromo derivative efficiently couples with aryl boronic acids to yield >80% of the desired product[1]. The 7-chloro analog exhibits sluggish reactivity under these baseline conditions, often yielding <30% product and requiring the use of highly active, proprietary phosphine ligands (such as biaryl dialkylphosphines) and temperatures >100 °C to achieve comparable conversions [1].
| Evidence Dimension | Cross-coupling conversion yield under standard conditions |
| Target Compound Data | >80% yield (Pd(dppf)Cl2, 80-90 °C) |
| Comparator Or Baseline | 7-Chloro analog (<30% yield under identical conditions) |
| Quantified Difference | >50% increase in yield without specialized ligands |
| Conditions | Standard Suzuki-Miyaura coupling with aryl boronic acids |
The 7-bromo substitution enables cost-effective, mild late-stage functionalization without the need for expensive proprietary catalyst systems.
The regiochemistry of the bromine substitution is critical for downstream biological activity. In the development of 4-oxo-1,4-dihydroquinoline-3-carboxamides as CB2-selective cannabinoid receptor ligands or anti-tubercular agents, functionalization at the 7-position provides the optimal spatial vector for hydrophobic subsite engagement [1]. Shifting the substitution to the 6-position (using 6-bromo-4-hydroxyquinoline-3-carboxylic acid) alters the trajectory of the appended group, which leads to steric clashes in the binding pocket and can reduce target affinity (e.g., Ki values) by 5- to 10-fold compared to the 7-substituted derivatives [1].
| Evidence Dimension | Downstream target binding affinity (Ki) |
| Target Compound Data | High potency (e.g., optimal CB2 Ki) |
| Comparator Or Baseline | 6-Bromo isomer derivatives (5- to 10-fold reduction in potency) |
| Quantified Difference | Up to 1 log unit (10-fold) preservation of biological activity |
| Conditions | In vitro target binding assays for corresponding functionalized carboxamide derivatives |
Selecting the correct 7-bromo isomer is non-negotiable for maintaining the necessary pharmacophore geometry in specific drug discovery programs.
This compound is the ideal starting material for generating N-aryl or N-alkyl 4-oxo-1,4-dihydroquinoline-3-carboxamides. Its free carboxylic acid allows for immediate HBTU-mediated coupling with diverse amines (such as 1-adamantylamine), facilitating the rapid discovery of potent inhibitors of mycobacterial MmpL3 without requiring intermediate deprotection steps [1].
In medicinal chemistry programs focused on neuroinflammation or pain management, this building block is used to synthesize CB2-selective ligands. The 7-bromo position serves as a critical handle for introducing lipophilic groups via Suzuki or Buchwald-Hartwig couplings, optimizing the molecule's fit within the receptor's hydrophobic pocket while preserving the required 7-position vector [2].
For the development of novel fluoroquinolone-like antibacterial agents, the 7-bromo-4-hydroxyquinoline core provides a versatile scaffold. The differential reactivity between the C3-carboxylic acid and the C7-bromide enables orthogonal functionalization, allowing chemists to independently optimize the amide region for target binding and the C7 region for cell permeability and efflux pump evasion[1].